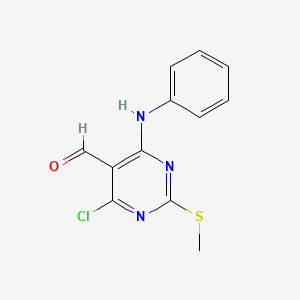
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4(3H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyquinazolin-4(3H)-one and 3-(pyrrolidin-1-yl)propyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 6-methoxyquinazolin-4(3H)-one is reacted with 3-(pyrrolidin-1-yl)propyl bromide under reflux conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring purity through techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 6-hydroxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4(3H)-one.
Reduction: Formation of partially or fully reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: The compound could modulate signaling pathways related to cell growth, apoptosis, or metabolism.
相似化合物的比较
Similar Compounds
- 4-Chloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline
- 2-Chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine
Uniqueness
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its methoxy and pyrrolidinylpropoxy groups contribute to its potential as a versatile compound in various research applications.
属性
CAS 编号 |
199327-75-8 |
|---|---|
分子式 |
C16H21N3O3 |
分子量 |
303.36 g/mol |
IUPAC 名称 |
6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H21N3O3/c1-21-14-9-12-13(17-11-18-16(12)20)10-15(14)22-8-4-7-19-5-2-3-6-19/h9-11H,2-8H2,1H3,(H,17,18,20) |
InChI 键 |
AOKBXCYRXJZEGX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=O)NC=N2)OCCCN3CCCC3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














